molecular formula C48H20 B1507149 pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene CAS No. 362051-19-2

pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene

Cat. No.: B1507149
CAS No.: 362051-19-2
M. Wt: 596.7 g/mol
InChI Key: VKESOKPCTKLASL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under high-temperature conditions to form the polycyclic structure. Specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale cyclization reactions, often optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially hydrogenated products.

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its biological activity are still under investigation, with studies focusing on its potential to induce oxidative stress and DNA damage .

Comparison with Similar Compounds

Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene can be compared with other polycyclic aromatic hydrocarbons, such as:

    Coronene: A simpler PAH with fewer aromatic rings.

    Benzo[a]pyrene: Known for its carcinogenic properties.

    Perylene: Another PAH with applications in organic electronics.

The uniqueness of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene lies in its larger and more complex structure, which provides distinct chemical and physical properties .

Biological Activity

Pentadecacyclo[34.10.1.123,...]octatetraconta-1(46),2(34),3,... is a complex polycyclic aromatic hydrocarbon (PAH) notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields including environmental science and pharmacology due to its interactions with biological systems.

  • Molecular Formula : C48H20
  • Molecular Weight : 596.7 g/mol
  • CAS Number : 362051-19-2
  • IUPAC Name : pentadecacyclo[34.10.1.123,...]tetracosaene

Biological Activity Overview

The biological activity of pentadecacyclo[34.10.1...]octatetracontaene is primarily studied in the context of its interactions with cellular systems and its potential toxicological effects.

1. Antioxidant Activity

Research indicates that certain PAHs can exhibit antioxidant properties by scavenging free radicals in biological systems. This activity is crucial as oxidative stress is linked to various diseases.

2. Cytotoxic Effects

Studies have shown that high concentrations of PAHs like pentadecacyclo[34...], can induce cytotoxicity in various cell lines . The mechanisms often involve the generation of reactive oxygen species (ROS) leading to apoptosis.

3. Mutagenicity and Carcinogenicity

Several studies have reported that PAHs are mutagenic and carcinogenic in nature due to their ability to form DNA adducts upon metabolic activation . The specific pathways through which pentadecacyclo[34...]octatetracontaene exerts these effects are still under investigation.

Case Study 1: Environmental Impact

A study focused on the environmental persistence of pentadecacyclo[34...]octatetracontaene revealed its potential accumulation in aquatic ecosystems and subsequent bioaccumulation in marine organisms. This raises concerns regarding its long-term ecological effects.

Case Study 2: Pharmacological Potential

In a pharmacological context, some derivatives of complex PAHs have shown promise as potential therapeutic agents due to their ability to interact with specific biological targets. However, the safety profiles of such compounds require thorough investigation.

Research Findings

StudyFocusFindings
Antioxidant ActivityExhibited significant free radical scavenging ability in vitro
CytotoxicityInduced apoptosis in human lung carcinoma cells
MutagenicityFormed DNA adducts leading to mutations in bacterial models
Environmental PersistenceDetected in sediment samples indicating bioaccumulation potential
Pharmacological PotentialDemonstrated interaction with cancer cell signaling pathways

Properties

IUPAC Name

pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H20/c1-3-7-27-25(5-1)29-11-13-31-33-15-16-34-32-14-12-30-26-6-2-4-8-28(26)36-20-24-18-22-10-9-21-17-23-19-35(27)41(29)43(31)39(23)47-37(21)38(22)48(46(34)45(33)47)40(24)44(32)42(30)36/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKESOKPCTKLASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C7=C8C6=C9C(=C5)C=CC1=CC2=C3C4=C(C=CC5=C4C(=C2)C2=CC=CC=C52)C(=C8C3=C19)C=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723974
Record name Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362051-19-2
Record name Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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